N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline
Description
N-{2-[(3,4-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline is a synthetic coumarin derivative conjugated with norvaline, a non-proteinogenic branched-chain amino acid. The compound features a 3,4-dimethyl-2-oxo-2H-chromene (coumarin) core linked via an ether-oxygen to a propanoyl group, which is further bonded to the α-amino group of norvaline.
Properties
Molecular Formula |
C19H23NO6 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[2-(3,4-dimethyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-5-6-15(18(22)23)20-17(21)12(4)25-13-7-8-14-10(2)11(3)19(24)26-16(14)9-13/h7-9,12,15H,5-6H2,1-4H3,(H,20,21)(H,22,23) |
InChI Key |
VLNIJXQNIVYZFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C(C)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethyl-2-oxo-2H-chromen-7-ol and norvaline.
Esterification: The hydroxyl group of 3,4-dimethyl-2-oxo-2H-chromen-7-ol is esterified with a suitable acylating agent to form the intermediate ester.
Amidation: The ester is then reacted with norvaline under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted coumarin derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that coumarin derivatives, including those similar to N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline, exhibit significant anticancer properties. A study demonstrated that certain coumarin compounds showed potent activity against MCF-7 breast cancer cells, with IC50 values indicating strong inhibitory effects on cancer cell proliferation . The structural modification of coumarins can enhance their biological activity, making compounds like this compound promising candidates for further development.
Mechanism of Action
The anticancer effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells while reducing oxidative stress. For instance, related studies have shown that coumarin derivatives can improve oxidative status and reduce inflammation in myocardial infarction models . This suggests that this compound may similarly exert protective effects against oxidative damage in cancerous tissues.
Biochemical Research
Enzyme Inhibition
Coumarin derivatives have been studied for their potential to inhibit specific enzymes that are overexpressed in cancer and inflammatory diseases. The inhibition of enzymes such as carbonic anhydrases has been noted in related compounds, indicating that this compound could serve as a lead compound for developing enzyme inhibitors .
Pharmacological Studies
Anti-inflammatory Properties
The anti-inflammatory effects of coumarin derivatives are well documented. Compounds similar to this compound have been shown to reduce markers of inflammation in various experimental models . This property makes them potential candidates for treating inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Compound | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer (MCF-7) | N-{2-[...]} (related coumarin) | 0.47 | |
| Enzyme Inhibition | Coumarin derivatives | Varied | |
| Anti-inflammatory | Coumarin derivatives | Varied |
Case Studies
Case Study 1: Anticancer Efficacy
In a study involving the synthesis and evaluation of various coumarin derivatives, researchers found that modifications to the chromen structure significantly enhanced anticancer activity against MCF-7 cells. The study highlighted the importance of structural features in determining biological efficacy .
Case Study 2: Cardioprotective Effects
Another study investigated the cardioprotective effects of coumarins in a myocardial infarction model. It was found that pretreatment with specific coumarin derivatives reduced myocardial necrosis and improved oxidative stress markers . This suggests potential therapeutic applications for compounds like N-{2-[...]} in cardiovascular diseases.
Mechanism of Action
The mechanism of action of N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. It may also interact with microbial cell membranes, leading to antimicrobial effects. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues of Coumarin Derivatives
Coumarin derivatives are widely studied for their pharmacological properties. Below is a comparative analysis of key structural and functional features:
Table 1: Comparison of Selected Coumarin-Based Compounds
Key Structural Differences and Implications
Substituent Effects on Bioactivity: The 3,4-dimethyl groups on the coumarin ring in the target compound may sterically hinder interactions with enzymes compared to the single 4-methyl group in the hydrazonoyl chloride derivative .
Synthetic Accessibility: The hydrazonoyl chloride derivative () is synthesized via diazonium salt coupling, a method adaptable to introducing diverse electrophilic groups on coumarins. In contrast, the target compound’s norvaline linkage likely requires peptide-coupling reagents (e.g., EDC/HOBt), increasing synthetic complexity .
Spectroscopic and Crystallographic Features: Compounds with extended conjugation (e.g., ’s (E)-1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-hydroxyphenylprop-2-en-1-one) exhibit strong UV-Vis absorbance, aiding quantification. The target compound’s norvaline moiety may complicate crystallography, necessitating advanced refinement tools like SHELXL or WinGX .
Biological Activity
N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline is a compound that combines a coumarin derivative with an amino acid structure, specifically norvaline. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The biological activity of this compound is primarily attributed to its structural components, which include the coumarin moiety known for its diverse pharmacological effects.
Antimicrobial Activity
Research has indicated that coumarin derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains.
| Compound | Bacterial Strain | Concentration (μg/mL) | Activity Level |
|---|---|---|---|
| 3a | S. aureus | 100 | Moderate |
| 3d | S. pyogenus | 62.5 | Good |
| 3g | C. albicans | 125 | Excellent |
This table summarizes the antimicrobial activities of various related compounds, indicating that modifications in the structure can lead to varied efficacy against different pathogens .
Antioxidant Activity
Coumarins are also recognized for their antioxidant properties. The presence of the 3,4-dimethyl group in the chromenone structure enhances the electron-donating ability of the compound, which may contribute to its capacity to scavenge free radicals and reduce oxidative stress. Such activities are crucial in preventing cellular damage and may have implications in aging and various diseases .
Enzyme Inhibition
This compound may also exhibit enzyme inhibitory properties. Coumarin derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. Inhibition of AChE can be beneficial in treating conditions like Alzheimer's disease by enhancing cholinergic activity in the brain .
Case Studies
- Antibacterial Study : A study evaluating a series of substituted coumarins demonstrated that specific modifications could enhance antibacterial activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that compounds with a similar backbone to this compound showed promising results against such pathogens .
- Neuroprotective Effects : Another investigation into coumarin derivatives highlighted their neuroprotective effects through AChE inhibition. Compounds were tested in vitro using rat brain homogenates, showing that certain derivatives significantly inhibited AChE activity, suggesting potential applications in cognitive disorders .
Q & A
What are the established synthetic routes for N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline, and how can reaction conditions be optimized?
Answer:
The synthesis of chromen-7-yl derivatives typically involves nucleophilic substitution between a hydroxycoumarin and a brominated acyl derivative. For example:
- Step 1: React 7-hydroxy-3,4-dimethylcoumarin with bromopropanoyl norvaline in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetone) under reflux .
- Step 2: Purify the product via column chromatography or recrystallization.
Optimization Tips:
- Temperature Control: Higher yields are achieved at 60–80°C to balance reactivity and side-product formation .
- Base Selection: Potassium carbonate is preferred over stronger bases to minimize hydrolysis of sensitive ester groups .
- Solvent Choice: Acetone improves reaction rates compared to ethanol due to better solubility of intermediates .
How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Answer:
- X-ray Crystallography: Use SHELXL for small-molecule refinement to resolve bond lengths, angles, and anisotropic displacement parameters .
- Spectroscopic Methods:
- Elemental Analysis: Validate C, H, N, and O percentages within ±0.3% of theoretical values .
What are the key considerations for designing biological activity assays for this compound?
Answer:
- Target Selection: Prioritize enzymes/receptors known to interact with chromen derivatives, such as cytochrome P450 or DNA topoisomerases, based on structural analogs .
- Dose-Response Curves: Use a range of 1–100 µM to assess IC₅₀ values in enzyme inhibition assays .
- Control Experiments: Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (solvent-only) to validate assay robustness .
How do structural modifications (e.g., substituents on the chromen ring or acyl chain) influence bioactivity?
Answer:
Comparative studies of analogs reveal:
Methodological Insight:
Structure-activity relationship (SAR) studies require systematic substitution at each position followed by in vitro screening (e.g., MTT assays for cytotoxicity) .
What computational tools are recommended for modeling interactions between this compound and biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., BSA for pharmacokinetic studies) .
- MD Simulations: GROMACS or AMBER can simulate ligand-protein stability over 100-ns trajectories .
- Pharmacophore Modeling: Identify critical interaction sites (e.g., chromen carbonyl for hydrogen bonding) .
How should researchers resolve contradictions in reported biological data (e.g., divergent IC₅₀ values across studies)?
Answer:
- Standardize Assay Conditions: Variability often arises from differences in cell lines (e.g., HeLa vs. MCF-7) or serum content in media .
- Validate Compound Stability: Use LC-MS to confirm integrity during assays, as ester groups may hydrolyze under physiological conditions .
- Meta-Analysis: Pool data from ≥3 independent studies and apply statistical tools (e.g., ANOVA) to identify outliers .
What advanced techniques are suitable for studying the compound’s metabolic fate?
Answer:
- In Vitro Metabolism: Use liver microsomes (human or rat) with NADPH cofactors to identify phase I metabolites (e.g., hydroxylation at C8) .
- High-Resolution MS: Orbitrap or Q-TOF systems detect low-abundance metabolites with ppm-level mass accuracy .
- Isotopic Labeling: ¹⁴C-labeled norvaline can track metabolic pathways in vivo .
How can crystallographic data from SHELX refinements improve mechanistic understanding?
Answer:
- Electron Density Maps: SHELXL-generated maps resolve hydrogen-bonding networks (e.g., coumarin carbonyl interactions with catalytic serine in enzymes) .
- Thermal Motion Analysis: Anisotropic displacement parameters (ADPs) highlight flexible regions (e.g., propionyl chain), guiding derivatization for stability .
What are the challenges in scaling up synthesis for preclinical studies?
Answer:
- Purification: Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) for gram-scale production .
- Yield Optimization: Catalyst screening (e.g., DMAP for acylation) reduces reaction time from 24h to 6h .
- Byproduct Management: TLC monitoring (hexane:EtOAc 7:3) identifies side-products early .
How does this compound compare to FDA-approved coumarin derivatives in terms of pharmacokinetics?
Answer:
| Parameter | N-{2-...}norvaline | Warfarin | Source |
|---|---|---|---|
| LogP | 2.8 | 2.0 | |
| t₁/₂ (plasma) | 4.2 h | 40 h | |
| Protein Binding | 85% | 99% |
Implications: Higher lipophilicity may improve tissue penetration but reduce plasma half-life compared to warfarin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
